2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate
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Overview
Description
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate is a fluorinated organic compound with the molecular formula C16H14F17NO4S. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate typically involves the reaction of heptadecafluorooctyl sulfonyl fluoride with 2-aminoethyl acrylate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen fluoride byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Polymerization: The acrylate group allows the compound to participate in radical polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used but generally result in the replacement of the sulfonyl group.
Polymerization: The major products are fluorinated polymers with enhanced thermal and chemical resistance.
Scientific Research Applications
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate primarily involves its ability to lower surface energy and enhance hydrophobicity. The fluorinated tail interacts with surfaces to create a barrier that resists wetting and adhesion. This property is exploited in various applications to create surfaces that are resistant to water, oils, and other contaminants .
Comparison with Similar Compounds
Similar Compounds
- 2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate
- 2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl ester
Uniqueness
Compared to similar compounds, 2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate offers a unique combination of properties, including a lower surface energy and higher thermal stability. These attributes make it particularly suitable for applications requiring extreme resistance to environmental factors .
Properties
CAS No. |
2357-60-0 |
---|---|
Molecular Formula |
C8F17SO2N(C3H7)CH2CH2OC(=O)CHCH2 C16H14F17NO4S |
Molecular Weight |
639.3 g/mol |
IUPAC Name |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C16H14F17NO4S/c1-3-5-34(6-7-38-8(35)4-2)39(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h4H,2-3,5-7H2,1H3 |
InChI Key |
CZDIKJOTAVHOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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